5-Iodo-1-methyl-1H-indazole CAS number and properties
5-Iodo-1-methyl-1H-indazole CAS number and properties
An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications
Executive Summary
5-Iodo-1-methyl-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural framework, featuring the indazole nucleus, is a privileged scaffold found in numerous pharmacologically active molecules.[1][2][3] The presence of an iodine atom at the C5 position and a methyl group at the N1 position provides a unique combination of reactivity and structural definition, making it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, and key applications, with a focus on its utility for researchers and drug development professionals.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a bicyclic aromatic heterocycle that is isosteric to indole. This structural similarity has allowed indazole-containing compounds to serve as effective surrogates for indoles in drug design, expanding the chemical space for patentable new chemical entities.[4] The indazole nucleus is a core component of several FDA-approved drugs, including:
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Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy.[2][4]
-
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1][4]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[1][2]
The versatility of the indazole scaffold stems from its ability to participate in various biological interactions and its synthetic tractability, allowing for substitution at multiple positions to modulate pharmacological activity.
Compound Identification and Core Properties
The subject of this guide, 5-Iodo-1-methyl-1H-indazole, is a specifically substituted derivative designed for further synthetic elaboration.
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Chemical Name: 5-Iodo-1-methyl-1H-indazole
Caption: Chemical Structure of 5-Iodo-1-methyl-1H-indazole.
Physicochemical Properties
A summary of the key computed and experimental properties is provided below. Experimental data such as melting and boiling points are not consistently reported across commercial suppliers and should be determined empirically.
| Property | Value | Source |
| CAS Number | 1072433-59-0 | PubChem[5], Sunway Pharm Ltd[6] |
| Molecular Formula | C₈H₇IN₂ | PubChem[5], Sunway Pharm Ltd[6] |
| Molecular Weight | 258.06 g/mol | PubChem[5], Sunway Pharm Ltd[6] |
| XLogP3 | 2.2 | PubChem (Computed)[5] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[5] |
| Appearance | Solid (form may vary) | N/A |
| Storage Conditions | Sealed in dry, Room Temperature | Sunway Pharm Ltd[6] |
Synthesis and Mechanistic Considerations
The synthesis of 5-Iodo-1-methyl-1H-indazole can be approached through several routes. A common and logical strategy involves a two-step process starting from a commercially available precursor, 5-aminoindazole. This method provides good regiochemical control.
Step-by-Step Protocol:
Part 1: Synthesis of 5-Iodo-1H-indazole via Sandmeyer-type Reaction
This procedure is adapted from established methods for the conversion of aromatic amines to aryl iodides.[7]
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Diazotization: Dissolve 1H-indazol-5-amine in an aqueous acidic solution (e.g., 6N HCl) and cool the mixture to 0-5 °C in an ice bath.[7]
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Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the corresponding diazonium salt.[7]
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Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.[7]
-
Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.[7]
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Work-up: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by brine.[7]
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Iodo-1H-indazole.[7]
Part 2: N-Methylation of 5-Iodo-1H-indazole
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Deprotonation: Dissolve the crude 5-Iodo-1H-indazole in a suitable aprotic solvent such as DMF or THF.
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Add a base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to deprotonate the indazole nitrogen.
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Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material.
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Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the final product, 5-Iodo-1-methyl-1H-indazole, using column chromatography on silica gel.
Caption: Synthetic workflow for 5-Iodo-1-methyl-1H-indazole.
Applications in Research and Drug Development
The primary utility of 5-Iodo-1-methyl-1H-indazole lies in its role as a versatile synthetic intermediate. The iodine substituent is a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C5 position is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful C-C and C-N bond-forming reactions. This makes the compound an ideal substrate for:
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Heck Coupling: Reaction with alkenes to introduce vinyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions are fundamental in medicinal chemistry for building complex molecular architectures from simpler precursors. The ability to functionalize the C5 position allows for systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related iodo-indazole compounds are crucial for synthesizing inhibitors of protein kinases, which are often dysregulated in cancer.[8]
Caption: Role in Palladium-Catalyzed Cross-Coupling Reactions.
Safety, Handling, and Storage
As a laboratory chemical, 5-Iodo-1-methyl-1H-indazole requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly detailed, data from related iodo-aromatic and heterocyclic compounds suggest the following precautions.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[11]
-
Hazards: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[10][11] Some related iodine-containing heterocycles are suspected of causing long-term health effects, and appropriate caution should be exercised.[10]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[11][12]
-
-
Storage: Store in a tightly closed container in a cool, dry place, sealed from moisture and light.[6]
Conclusion
5-Iodo-1-methyl-1H-indazole is a strategically important building block for chemical synthesis. Its defined structure and the reactive iodine handle at the C5 position make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics. The synthetic accessibility and the potential for diverse functionalization through robust cross-coupling chemistry ensure its continued relevance in the exploration of new chemical entities targeting a wide range of diseases. Proper handling and adherence to safety protocols are essential when working with this compound.
References
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Chemical-Suppliers.com. (n.d.). 1H-indazole-3-carboxylic acid, 5-iodo-, methyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11322835, 5-iodo-1-methyl-1H-indole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21894739, 5-Iodo-1H-indazole. Retrieved from [Link]
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Gaikwad, D. D., et al. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. Retrieved from [Link]
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Farooq, U., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
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Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]
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Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
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Park, A., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Retrieved from [Link]
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